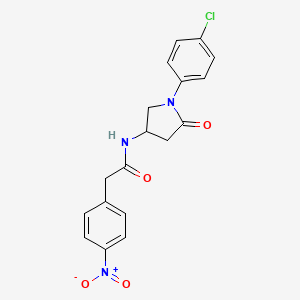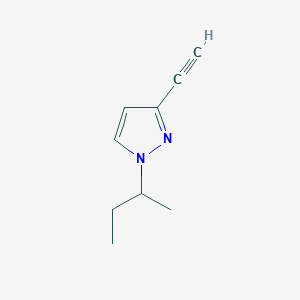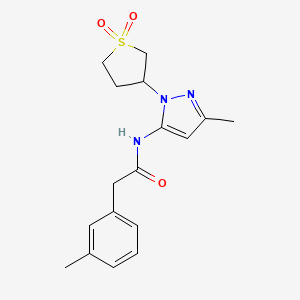
N,2-bis(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Research
N,2-bis(4-fluorophenyl)acetamide has been explored for its diverse pharmacological activities. It’s a compound of interest in the development of new therapeutic agents due to its structural similarity to various bioactive molecules .
Clinical Trials
While specific clinical trials for N,2-bis(4-fluorophenyl)acetamide were not found, related compounds have been investigated for their potential as therapeutic agents, particularly in the treatment of sleep disorders and as weak dopamine reuptake inhibitors .
Industrial Uses
In the industrial sector, derivatives of N,2-bis(4-fluorophenyl)acetamide, such as modafinil analogs, have been synthesized for use as eugeroics—substances that promote wakefulness and alertness .
Biochemical Research
Biochemical research involving N,2-bis(4-fluorophenyl)acetamide focuses on its interaction with various biological systems. It serves as a reference standard in pharmaceutical testing to ensure the accuracy of analytical methods .
Therapeutic Uses
N,2-bis(4-fluorophenyl)acetamide and its analogs have been studied for their therapeutic uses, particularly in promoting wakefulness and potentially in treating various sleep disorders .
Drug Development
This compound is a valuable scaffold in drug development due to its structural features, which allow for the creation of a wide range of derivatives with varied biological activities. It’s particularly significant in the synthesis of compounds with potential antiviral, anti-inflammatory, and anticancer properties .
Mecanismo De Acción
Target of Action
N,2-bis(4-fluorophenyl)acetamide, also known as CRL-40,940 or flmodafinil, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are the dopamine transporters in the brain.
Mode of Action
As a weak dopamine reuptake inhibitor, N,2-bis(4-fluorophenyl)acetamide likely interacts with its targets by binding to the dopamine transporters, thereby inhibiting the reuptake of dopamine . This results in an increase in extracellular concentrations of dopamine, enhancing dopaminergic neurotransmission.
Biochemical Pathways
Given its similarity to modafinil and its role as a dopamine reuptake inhibitor, it is likely that it affects the dopaminergic pathways in the brain . The downstream effects of this could include increased wakefulness and alertness, improved cognitive function, and potential mood enhancement.
Pharmacokinetics
Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have favorable pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion, leading to high bioavailability.
Result of Action
The molecular and cellular effects of N,2-bis(4-fluorophenyl)acetamide’s action are likely to be related to its role as a dopamine reuptake inhibitor. By increasing the extracellular concentrations of dopamine, it could enhance dopaminergic neurotransmission, leading to effects such as increased wakefulness and alertness, improved cognitive function, and potential mood enhancement .
Propiedades
IUPAC Name |
N,2-bis(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGBGHMQHFNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2884806.png)

![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)


![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)


![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)



![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2884829.png)